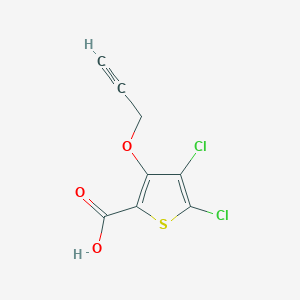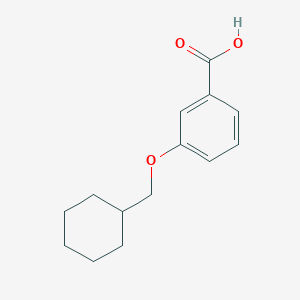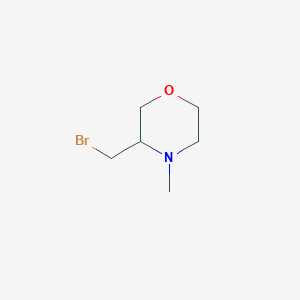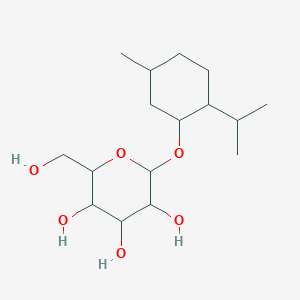
4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid
Overview
Description
4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid, also known as DCTA, is a heterocyclic compound that has been widely used in scientific research. It belongs to the class of thiophene carboxylic acids and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is not fully understood. However, it has been proposed that 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid may act by inhibiting the activity of enzymes involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has also been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has also been found to inhibit the expression of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. In addition, 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has been found to induce the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT).
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid in lab experiments is its relatively simple synthesis method. 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is also readily available and relatively inexpensive. However, one of the limitations of using 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has been found to be unstable under certain conditions, such as in the presence of strong acids or bases.
Future Directions
There are many future directions for the research and development of 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid. One potential direction is the development of new synthetic methods for the preparation of 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid and its derivatives. Another potential direction is the investigation of the mechanism of action of 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid and its potential as a therapeutic agent for the treatment of various diseases. Furthermore, the development of new metal-based catalysts using 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid as a ligand could lead to the discovery of new organic transformations. Overall, 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has great potential for use in scientific research and the development of new therapeutic agents.
Scientific Research Applications
4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has been extensively used in scientific research as a building block for the synthesis of various compounds. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral activities. 4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid has also been used as a ligand in the development of metal-based catalysts for various organic transformations.
properties
IUPAC Name |
4,5-dichloro-3-prop-2-ynoxythiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2O3S/c1-2-3-13-5-4(9)7(10)14-6(5)8(11)12/h1H,3H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNFZRIYAYUQDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(SC(=C1Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-3-(prop-2-yn-1-yloxy)thiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B3040124.png)








